![molecular formula C13H13F3N2OS B2793263 (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 892476-74-3](/img/structure/B2793263.png)
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone, commonly known as ETIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ETIM is a heterocyclic organic compound that contains both imidazole and ketone functional groups. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
- Enantiomerically Enriched Intermediates : The compound has been investigated for its role in asymmetric production of enantiomerically enriched intermediates. For instance, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (S-3,5-BTPE) can be synthesized using whole-cell biocatalysts in a natural deep-eutectic solvent (NADES) system. This optically active isomer has applications in pharmaceutical synthesis, including as a crucial intermediate for lipid-lowering agents .
- A film derived from electrochemically oxidized 3-(4-trifluoromethyl)phenyl)-thiophene deposited on a graphite electrode has been used to estimate the affinity for synthetic stimulants such as 2-aminoindane , buphedrone , and naphyrone . This interaction study employed square wave voltammetry and electrochemical impedance spectroscopy .
- α-Trifluoromethylstyrene Derivatives : The compound serves as a versatile synthetic intermediate for the preparation of more complex fluorinated compounds. Researchers have explored its use in the synthesis of α-trifluoromethylstyrenes , which find applications in organic chemistry .
- Researchers have optimized reaction parameters to enhance the catalytic efficiency of whole-cell-mediated reduction using this compound. Strategies include altering the respiratory pattern of the whole-cell biocatalyst and introducing choline chloride:trehalose to increase cell membrane permeability and reduce cytotoxicity .
Pharmaceutical Synthesis
Electrochemical Sensing
Organic Synthetic Chemistry
Catalysis and Cofactor Regeneration
properties
IUPAC Name |
(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2OS/c1-2-20-12-17-7-8-18(12)11(19)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQBDAHPEQETBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone |
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